![molecular formula C15H15ClN2O3 B1434883 3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione CAS No. 1858257-22-3](/img/structure/B1434883.png)
3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione
Overview
Description
3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione, also known as 4-CPPD, is a cyclic organic compound belonging to the class of piperazine derivatives. It is a white crystalline solid with a molecular weight of 290.9 g/mol. 4-CPPD has a wide range of applications in scientific research, primarily in the areas of organic synthesis, drug synthesis, and medicinal chemistry. It is also used in the preparation of other piperazine derivatives.
Scientific Research Applications
Anticonvulsant Properties
A series of derivatives, including the 3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione structure, have been synthesized and evaluated for their anticonvulsant properties. Notably, studies have confirmed the efficacy of these compounds in models such as the maximum electroshock seizure (MES) test, indicating their potential in managing seizure disorders. Compounds like N-[[4-(3-chlorophenyl)-piperazin-1-yl]-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione and N-[[4-(2-methoxyphenyl)-piperazin-1-yl]-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione have shown significant potency in this regard (Obniska & Zagórska, 2003).
Affinity to Serotonin Receptors
The chemical structure has been associated with compounds exhibiting affinity to serotonin receptors, such as the 5-HT1A and 5-HT2A receptors. This affinity is akin to that of aripiprazole, an atypical antipsychotic, indicating potential therapeutic applications in psychiatric disorders (Kossakowski et al., 2008).
Radiolabeling and PET Imaging
Derivatives of this chemical structure have been explored for radiolabeling and potential use in positron emission tomography (PET) imaging as 5-HT1A receptor agonists. Although initial studies indicated rapid brain uptake of the tracer, the lack of specific binding suggested limitations in clinical applications for these specific derivatives (Majo et al., 2008).
Hemostatic Activity
Compounds derived from this structure have been synthesized and evaluated for their effects on the blood coagulation system, revealing some with notable hemostatic activity and low acute toxicity. This suggests potential applications in managing bleeding disorders (Pulina et al., 2017).
Anticancer and Antituberculosis Properties
Derivatives, particularly [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, have been synthesized and demonstrated significant in vitro anticancer and antituberculosis activities, presenting them as promising candidates for further pharmaceutical development (Mallikarjuna et al., 2014).
properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-21-15-12(13(19)14(15)20)18-8-6-17(7-9-18)11-4-2-10(16)3-5-11/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQVVKVOJIMSKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.